molecular formula C7H4BrNO B3034064 5-bromoFuro[3,2-b]pyridine CAS No. 1352880-36-4

5-bromoFuro[3,2-b]pyridine

Cat. No. B3034064
CAS RN: 1352880-36-4
M. Wt: 198.02
InChI Key: UOKNQWORBBHYHI-UHFFFAOYSA-N
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Description

5-BromoFuro[3,2-b]pyridine is a heterocyclic aromatic compound that is used in the synthesis of various organic molecules. It is a five-membered ring system consisting of a nitrogen atom and a bromine atom bonded to the same carbon atom, along with two double-bonded carbon atoms and a single-bonded oxygen atom. This compound is a versatile and important chemical intermediate for the synthesis of a variety of organic molecules, and its reactivity and versatility make it an attractive compound for many chemical reactions.

Scientific Research Applications

Spectroscopic and Optical Applications

5-Bromo-2-(trifluoromethyl)pyridine, a compound related to 5-bromoFuro[3,2-b]pyridine, has been extensively studied for its spectroscopic properties. Research by Vural and Kara (2017) utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for characterization. Additionally, the study involved density functional theory (DFT) for structure optimization and explored non-linear optical (NLO) properties (Vural & Kara, 2017).

Chemical Synthesis and Derivatives

Yamaguchi et al. (1998) investigated the reactions of 3-bromo derivatives of furo[3,2-b]pyridine, providing insights into the synthesis of dibromo derivatives and other related compounds, highlighting the chemical versatility of the furo[3,2-b]pyridine framework (Yamaguchi et al., 1998).

Biological Activities

Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. The study examined their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, demonstrating the potential biomedical applications of such derivatives (Ahmad et al., 2017).

Synthesis Techniques

Shiotani and Morita (1986) provided a method for synthesizing furo[3,2-b]pyridine and its derivatives, a process essential for producing compounds for further research applications (Shiotani & Morita, 1986).

Molecular Docking and Drug Design

Jabri et al. (2023) explored the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives, providing insights into their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies. This research highlights the role of such compounds in drug discovery and design (Jabri et al., 2023).

Anticancer and Antimicrobial Activities

Shelke et al. (2017) discussed the synthesis of imidazo[4,5-b]pyridine derivatives and evaluated their anticancer and antimicrobial activities, suggesting the potential therapeutic applications of these compounds (Shelke et al., 2017).

Safety and Hazards

“5-bromoFuro[3,2-b]pyridine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The safety information pictogram GHS07 (exclamation mark) applies to this compound . It is recommended to avoid contact with skin and eyes, and to not eat, drink or smoke when handling this chemical .

properties

IUPAC Name

5-bromofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNQWORBBHYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352880-36-4
Record name 5-bromofuro[3,2-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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